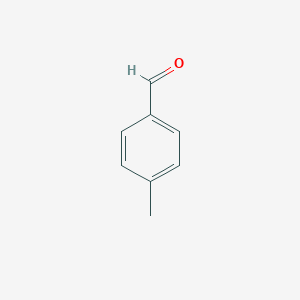

4-Metilbenzaldehído

Descripción general

Descripción

- It plays a crucial role as an organic synthesis intermediate, particularly in the production of fragrances, triarylmethane dyes, and other specialty chemicals.

- The compound is generated as a major oxygenated product during the UV light-irradiated oxygenation of p-xylene , involving a photoinduced electron transfer mechanism .

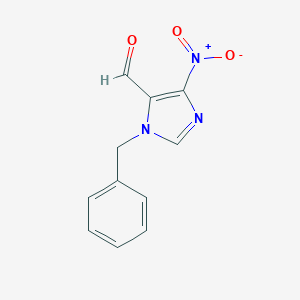

p-Tolualdehyde: is an aromatic aldehyde with the chemical formula . It is a colorless liquid.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of fragrances and dyes.

Biology: May serve as a substrate in microbial cultures (e.g., strains of ).

Medicine: Limited direct applications, but its derivatives could have potential pharmaceutical uses.

Industry: Essential for the production of specialty chemicals.

Mecanismo De Acción

- The exact molecular targets and pathways through which p-Tolualdehyde exerts its effects are not extensively studied. Further research is needed to elucidate its mechanisms.

Safety and Hazards

Direcciones Futuras

4-Methylbenzaldehyde has potential applications in the synthesis of various pharmaceuticals and other organic compounds . For example, it can be used in the formation of benzimidazoles, which have numerous biological activities and functions . This compound also has potential applications in the field of catalysis .

Métodos De Preparación

- Industrial production methods may vary, but the oxidation of p-xylene remains the primary route.

p-Tolualdehyde: is typically synthesized by oxidizing . The reaction conditions involve the use of an oxidizing agent, such as chromic acid or potassium permanganate.

Análisis De Reacciones Químicas

- Common reagents include oxidizing agents, reducing agents, and Lewis acids.

p-Tolualdehyde: undergoes various chemical reactions:

Comparación Con Compuestos Similares

- Similar compounds include other aldehydes (e.g., benzaldehyde, o-tolualdehyde) and aromatic derivatives.

p-Tolualdehyde: is unique due to its specific structure (methyl group on the para position of the benzene ring).

Propiedades

IUPAC Name |

4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7-2-4-8(6-9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLOVSHXALFLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041520 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a floral odor; [HSDB] | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

204 °C, BP: 106 °C at 10 mm Hg, 204.00 °C. @ 760.00 mm Hg | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Miscible with ethanol, ethyl ether, acetone; very soluble in chloroform, In water, 2.27X10+3 mg/L at 25 °C, 2.27 mg/mL at 25 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.0194 g/cu cm at 17 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.25 [mmHg], 2.5X10-1 mm Hg at 25 °C | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS RN |

104-87-0 | |

| Record name | 4-Methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolualdehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tolualdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.952 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAX22QZ28Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-6 °C | |

| Record name | 4-METHYLBENZALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5361 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-methylbenzaldehyde?

A1: 4-Methylbenzaldehyde has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.

Q2: How can 4-methylbenzaldehyde be spectroscopically characterized?

A: 4-Methylbenzaldehyde exhibits characteristic spectroscopic signatures. For instance, it shows a negative 7J(CHO, CH3) coupling constant of −0.030 Hz in CS2/C6D12/TMS and (−)0.035 Hz in acetone-d6 solutions at 297 K, a phenomenon attributed to the significant contribution of a valence bond structure with an ionic carbonyl bond. []

Q3: What are the common synthetic applications of 4-methylbenzaldehyde?

A: 4-Methylbenzaldehyde serves as a versatile building block in organic synthesis. It is commonly employed in condensation reactions, such as the Claisen-Schmidt condensation, to produce chalcones. [] Additionally, it can undergo benzoin condensation in the presence of a cyanide ion catalyst to form α-hydroxy ketones. []

Q4: How does 4-methylbenzaldehyde react in the presence of thiosemicarbazide?

A: The reaction of 4-methylbenzaldehyde with thiosemicarbazide leads to the formation of 4-methylbenzaldehyde thiosemicarbazone. This compound is characterized by an intramolecular N—H⋯N hydrogen bond, which stabilizes its molecular conformation. []

Q5: Can 4-methylbenzaldehyde be used to synthesize polymers?

A: Yes, 4-methylbenzaldehyde can be used as a starting material for polymer synthesis. For example, it can be converted to 2-alkoxy-4-methylbenzaldehydes, which then form Schiff bases. These Schiff bases undergo intermolecular self-condensation in alkaline conditions to yield oligo- and poly(1,4-phenyleneethenylene)s with a regular constitution and (E)-configuration. []

Q6: Can 4-methylbenzaldehyde be used as a starting material for the synthesis of heterocyclic compounds?

A: Absolutely. 4-Methylbenzaldehyde plays a crucial role in constructing various heterocycles. For instance, it reacts with 6-aminopyrimidine-2,4(1H,3H)-dione and 5,5-dimethyl-1,3-cyclohexanedione to yield 8,8-dimethyl-5-(4-methylphenyl)-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione. [] It also acts as a precursor in synthesizing 2,3-dihydro-1H-pyrrolo[1,2-a]indoles through a series of reactions, starting with its conversion to 2-bromo-5-methoxy-4-methylbenzaldehyde. []

Q7: How do derivatives of 4-methylbenzaldehyde, specifically benzaldehyde derivatives, interact with human and mouse CYP2A enzymes?

A: Benzaldehyde derivatives demonstrate differential inhibition of human CYP2A6 and mouse CYP2A5 enzymes. 4-Methylbenzaldehyde and 4-methoxybenzaldehyde exhibit potent inhibition of CYP2A6 with Kic values of 0.36 µM and 0.73 µM, respectively. Notably, except for 4-methoxybenzaldehyde, all tested compounds showed differential inhibition of CYP2A5 and CYP2A6. []

Q8: How is 4-methylbenzaldehyde employed in the synthesis of metal complexes?

A: 4-Methylbenzaldehyde serves as a precursor for ligands used in the synthesis of transition metal complexes. For example, it can react with 2-amino-6-nitrobenzothiazole to produce Schiff base ligands, which subsequently coordinate with Co(II), Ni(II), and Cu(II) ions to form complexes with octahedral or square planar/tetrahedral geometries. []

Q9: How does water influence the aerobic oxidation of 4-methylbenzaldehyde in the presence of cobalt-based catalysts?

A: The presence of water significantly influences the aerobic oxidation of 4-methylbenzaldehyde catalyzed by cobalt-based catalysts (Co, Co/Mn/Br, and Co/Mn). Increasing water concentration in acetic acid leads to a decrease in the rates of elementary steps in both Co/Br and Co/Mn/Br catalyzed reactions. This behavior is attributed to the replacement of acetic acid ligands with water ligands in the coordination sphere of the catalyst metals. []

Q10: What is the role of 4-methylbenzaldehyde in the synthesis of porphyrin complexes?

A: 4-Methylbenzaldehyde acts as a key reactant in the synthesis of porphyrins like 5,10,15,20-tetrakis(4-tolyl)porphyrin [H2TTP]. In this reaction, 4-methylbenzaldehyde condenses with pyrrole in propionic acid to yield the desired porphyrin structure. []

Q11: What is the antifungal activity of D-glucosamine Schiff base derived from 4-methylbenzaldehyde?

A: The D-glucosamine Schiff base synthesized from 4-methylbenzaldehyde exhibits good antifungal activity against Colletotrichum musae and Colletotrichum gloeosporioides. []

Q12: Are there any reported applications of 4-methylbenzaldehyde in the context of enantioselective catalysis?

A: Yes, 4-methylbenzaldehyde is used as a substrate in enantioselective aldol reactions catalyzed by chiral organocatalysts. Specifically, (R)- or (S)-PicAm-2 has been shown to catalyze the aldol reaction between cyclohexanone and 4-methylbenzaldehyde with high enantioselectivity (95-99% ee). []

Q13: What is the role of 4-methylbenzaldehyde in flavor and fragrance applications?

A: 4-Methylbenzaldehyde is a known flavor and fragrance compound. It is identified as a key compound contributing to the popcorn flavor in fragrant rice varieties. [] Additionally, it is found as a bound volatile in kiwifruit, released upon enzymatic hydrolysis. []

Q14: Are there any reported cosmetic or dermatological uses of 4-methylbenzaldehyde?

A: Yes, 4-methylbenzaldehyde is reported as a component in cosmetic or dermatological preparations. The proportion of 4-methylbenzaldehyde and other benzaldehydes used in such formulations is typically less than 5 wt%, and often less than 1 wt%, based on the total weight of the preparation. []

Q15: What are the applications of microporous polyaminal networks synthesized using 4-methylbenzaldehyde?

A: Microporous polyaminal networks synthesized using 4-methylbenzaldehyde, such as PAN-MP, have potential applications in gas adsorption. These materials, characterized by their high surface area and tunable pore sizes, exhibit high CO2 adsorption capacities and selectivities over N2 and CH4, making them promising candidates for carbon capture and gas separation technologies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)